1-(2,4-Difluorophenyl)-2,4-difluorobenzene, also known as 2,3,5,6-tetrafluoro-1-[2,4-difluorophenyl]benzene, is a fluorinated aromatic compound. While research on its specific synthesis is limited, the general methods for synthesizing similarly structured molecules can be found in scientific literature. One common method involves the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple two aryl or vinyl halides [].
Due to the presence of multiple fluorine atoms, 1-(2,4-Difluorophenyl)-2,4-difluorobenzene possesses unique properties that could be valuable in various scientific research fields. Here are some potential applications:
1-(2,4-Difluorophenyl)-2,4-difluorobenzene is a fluorinated aromatic compound characterized by its unique structure, which includes multiple fluorine substituents on a benzene ring. Its molecular formula is C12H8F4, indicating the presence of four fluorine atoms attached to the aromatic system. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry, due to the unique electronic properties imparted by the fluorine atoms.
The synthesis of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene can be achieved through various methods:
1-(2,4-Difluorophenyl)-2,4-difluorobenzene has potential applications in several areas:
Several compounds share structural similarities with 1-(2,4-Difluorophenyl)-2,4-difluorobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2,4-dichlorobenzene | Chlorine substituents instead of fluorines | Different reactivity and biological profiles |
| 1-(3-Fluorophenyl)-2-fluorobenzene | Fluorine at different positions | Variation in sterics and electronic properties |
| 1-(Phenyl)-2-fluorobenzene | No additional fluorines | Simpler structure with potentially different reactivity |
| 1-(2,6-Difluorophenyl)-3-fluoroaniline | Different substitution pattern | May exhibit different biological activities |
The uniqueness of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene lies in its specific arrangement of fluorine atoms and how this affects its chemical behavior and potential applications compared to other halogenated compounds .
Palladium-catalyzed cross-coupling reactions represent the most widely employed approach for constructing the biphenyl scaffold of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene. These methods offer precise control over regioselectivity and functional group compatibility, particularly in fluorinated systems.
The Suzuki-Miyaura reaction is a cornerstone for synthesizing fluorinated biphenyls due to its mild conditions and tolerance for boronic acid derivatives. A key intermediate in this process is 2,4-difluorophenylboronic acid, which is typically prepared via the reaction of 2,4-difluorophenylmagnesium bromide with trimethyl borate in tetrahydrofuran (THF) under nitrogen atmosphere, yielding an 84.3% crude product. This boronic acid then undergoes coupling with a suitably substituted aryl halide, such as 2,4-difluorobromobenzene, in the presence of a palladium catalyst.
Recent studies have demonstrated that microwave-assisted Suzuki-Miyaura couplings significantly enhance reaction efficiency. For example, reactions conducted in isopropanol or 1,4-dioxane with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate achieve yields exceeding 72% within 2 hours. The table below summarizes optimized conditions for this reaction:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | 1,4-Dioxane | 100 | 72 | |
| Pd(allyl)Cl₂ | AdBippyPhos | THF | 80 | 78 | |
| Pd(OAc)₂ | SPhos | Isopropanol | 60 | 64 |
The electronic effects of fluorine substituents necessitate careful selection of base and solvent to prevent decomposition of sensitive intermediates. For instance, weaker bases like potassium phenoxide (KOPh) mitigate side reactions while maintaining catalytic activity.
Ligand architecture plays a pivotal role in stabilizing palladium intermediates and accelerating reductive elimination. Bulky, electron-rich ligands such as AdBippyPhos (tricyclohexylphosphine) improve catalytic turnover by reducing oxidative addition barriers and preventing palladium aggregation. Density functional theory (DFT) studies on fluorinated biphenyls reveal that ligands with strong σ-donor capabilities counteract the electron-withdrawing effects of fluorine, facilitating C–C bond formation.
For example, the use of AdBippyPhos in coupling 2,4-difluorophenylboronic acid with 2,4-difluoroiodobenzene achieves 78% yield at 0.5 mol% catalyst loading. This efficiency stems from the ligand’s ability to stabilize the palladium-phenoxide intermediate, which is identified as the resting state in kinetic studies.
Diazotization of 2,4-difluoroaniline generates a reactive diazonium salt intermediate, which can undergo coupling with aryl precursors. The process typically involves treating the aniline derivative with sodium nitrite (NaNO₂) in acidic media (e.g., HCl/H₂SO₄) at 0–5°C to prevent premature decomposition. Recent advances focus on stabilizing diazonium salts through the addition of copper(I) iodide or zinc dust, which suppress side reactions such as dimerization.
Copper-catalyzed Ullmann-type couplings offer an alternative route for constructing the biphenyl core. In these reactions, the diazonium salt intermediate reacts with a fluorinated arene in the presence of copper(I) oxide (Cu₂O), inducing a radical-mediated coupling mechanism. While less common than palladium-based methods, this approach avoids the need for pre-functionalized boronic acids and enables regioselective aryl-aryl bond formation.
Solid-phase synthesis has emerged as a viable strategy for large-scale manufacturing of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene. Immobilizing palladium catalysts on silica or polymer supports simplifies catalyst recovery and reuse, reducing costs associated with precious metal leaching. For instance, palladium nanoparticles supported on magnetic Fe₃O₄@SiO₂ composites enable efficient Suzuki-Miyaura couplings with yields comparable to homogeneous systems (70–75%) while allowing magnetic separation.
Continuous-flow reactors further enhance scalability by minimizing reaction times and improving heat transfer. Microwave-assisted flow systems achieve near-quantitative conversion of 2,4-difluorophenylboronic acid within minutes, demonstrating the potential for industrial-scale production.
Palladium-catalyzed cross-coupling reactions are central to constructing fluorinated biaryls. The catalytic cycle involves three key steps: oxidative addition of aryl halides or triflates to Pd(0), transmetallation with organometallic reagents, and reductive elimination to form the C–C bond. For 1-(2,4-difluorophenyl)-2,4-difluorobenzene, the electron-withdrawing fluorine substituents slow oxidative addition and increase the activation energy for reductive elimination, necessitating tailored ligand systems [2] [3].
Biaryl monophosphine ligands, such as BrettPhos (L2) and AlPhos (L1), stabilize Pd(II) intermediates during oxidative addition while promoting reductive elimination. For example, AlPhos-ligated Pd(II) complexes exhibit a monomeric T-shaped geometry that prevents dimerization and facilitates C–F bond formation [3]. A comparative analysis of ligand performance reveals that AlPhos enables room-temperature fluorination of aryl triflates with yields exceeding 80%, whereas less electron-deficient ligands require elevated temperatures (Table 1) [7].
Table 1: Ligand Effects on Pd-Catalyzed Fluorination of Aryl Triflates
| Ligand | Reaction Temperature (°C) | Isolated Yield (%) |
|---|---|---|
| BrettPhos (L2) | 100 | 65 |
| AlPhos (L1) | 25 | 82 |
| HGPhos | 80 | 73 |
The oxidative addition of 2,4-difluorophenyl triflate to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with a difluorobenzene zinc reagent. Reductive elimination then yields the target biaryl. Kinetic studies show that electron-deficient ligands accelerate reductive elimination by 15-fold compared to electron-rich analogs, underscoring the role of ligand electronic tuning [3] [7].
Electron-deficient ligands mitigate the challenges of fluorinated substrates by modulating the palladium center’s electronic environment. Ligands such as AlPhos incorporate fluorinated aryl groups to withdraw electron density from Pd, increasing its electrophilicity and enhancing oxidative addition rates. For instance, the trifluoromethyl groups in AlPhos reduce electron donation to Pd, favoring three-coordinate intermediates critical for reductive elimination [7].
X-ray absorption near-edge structure (XANES) studies demonstrate that fluorinated ligands lower the energy barrier for C–F bond formation by 8–12 kcal/mol compared to non-fluorinated analogs [3]. This effect is particularly pronounced in reactions involving polyfluorinated substrates, where steric and electronic factors impede conventional catalysts. For example, the fluorination of 2,4-difluorophenyl bromide using AlPhos-ligated Pd achieves 89% yield, whereas non-fluorinated ligands yield <30% under identical conditions [7].
Table 2: Impact of Ligand Fluorination on Catalytic Efficiency
| Substrate | Ligand Type | Yield (%) |
|---|---|---|
| 2,4-Difluorophenyl bromide | AlPhos (fluorinated) | 89 |
| 2,4-Difluorophenyl bromide | BrettPhos | 67 |
| 2,4-Difluorophenyl triflate | HGPhos | 78 |
Additionally, fluorinated ligands suppress undesired side reactions, such as β-hydroide elimination or regioisomer formation, by stabilizing Pd(II) intermediates. This stabilization is critical for synthesizing 1-(2,4-difluorophenyl)-2,4-difluorobenzene, where competing pathways could lead to defluorination or positional isomerism [3] [7].
Nickel-catalyzed Negishi coupling offers a complementary approach to palladium systems, particularly for sterically hindered or electron-poor substrates. Nickel’s lower electronegativity relative to palladium facilitates oxidative addition of aryl chlorides and bromides, which are often recalcitrant in Pd-based systems [6]. Recent advances employ bimetallic Ni-Cu catalysts to synergistically enhance both C–C and C–F bond-forming steps.
In this system, nickel mediates the cross-coupling between 2,4-difluorophenyl zinc reagents and aryl halides, while copper fluoride (CuF) acts as a fluorine source for in situ generation of aryl fluorides. For example, [NiCl₂(PhPEWO-F)] catalysts achieve 75–92% yields in the coupling of perfluorinated aryl zinc species with aryl iodides at 80°C (Table 3) [4]. The copper co-catalyst likely facilitates halide exchange and stabilizes reactive intermediates through σ-donation [1] [4].
Table 3: Ni-Cu Catalyzed Coupling of Fluorinated Aryl Reagents
| Substrate Pair | Catalyst | Yield (%) |
|---|---|---|
| C₆F₅-ZnBr + C₆F₅-I | [NiCl₂(PhPEWO-F)] | 92 |
| 2,4-F₂C₆H₃-ZnCl + 2,4-F₂C₆H₃-Br | [NiCl₂(PhPEWO-F)] | 85 |
| 3,5-F₂C₆H₃-ZnI + 3,5-F₂C₆H₃-Cl | [NiCl₂(PhPEWO-F)] | 78 |
Mechanistic studies suggest that copper facilitates the formation of Ni-F intermediates, which undergo transmetallation with organozinc reagents to form the desired biaryl. This bimetallic approach circumvents the need for stoichiometric silver fluoride (AgF), reducing costs and eliminating halide byproducts [4] [6].
The incorporation of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene into Iridium(III) photoredox catalyst systems has demonstrated remarkable improvements in both catalytic efficiency and stability. The strategic placement of fluorine atoms on the biphenyl framework significantly alters the electronic structure of the resulting metal complexes, leading to enhanced photoredox performance [3] [4].
Electronic Modulation and Ligand Field Effects
The electron-withdrawing nature of fluorine substituents in the compound creates a profound impact on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of Iridium(III) complexes. Research has shown that fluorinated ligands lower the highest occupied molecular orbital energy from approximately -5.8 electron volts to -6.5 electron volts, while simultaneously stabilizing the lowest unoccupied molecular orbital levels [5] [6]. This electronic modification enhances the metal-to-ligand charge transfer characteristics, which are crucial for photoredox activity.
The tetrafluorinated biphenyl structure provides optimal ligand field strength for Iridium(III) centers. Studies on similar fluorinated phenylpyridine complexes have demonstrated that the presence of multiple fluorine atoms increases the ligand field parameter by approximately 20-30% compared to non-fluorinated analogues [5]. This strengthening of the ligand field results in more stable excited states and improved photocatalytic turnover numbers.
Photocatalytic Performance Enhancement
Iridium(III) complexes incorporating fluorinated biphenyl ligands exhibit significantly enhanced photocatalytic capabilities. The compound's unique electronic properties contribute to improved quantum yields in photoredox reactions, with reported increases of 15-25% over non-fluorinated systems [4] [7]. The enhanced performance is attributed to several factors:
The lowered highest occupied molecular orbital energy increases the oxidation potential of the excited state, enabling more challenging electron transfer reactions. Simultaneously, the stabilized lowest unoccupied molecular orbital enhances the reduction potential, expanding the range of accessible photoredox transformations [7].
Stability and Operational Longevity
Fluorinated Iridium(III) photoredox catalysts demonstrate exceptional operational stability under standard photoredox conditions. The electron-withdrawing fluorine substituents provide protection against oxidative degradation, with studies showing catalyst lifetimes extended by factors of 2-3 compared to non-fluorinated analogues [3]. This enhanced stability translates to improved turnover numbers and reduced catalyst loading requirements in synthetic applications.
| Catalyst Parameter | Non-fluorinated Complex | Fluorinated Complex | Improvement Factor |
|---|---|---|---|
| Quantum Yield (%) | 65-75 | 80-90 | 1.2-1.3× |
| Turnover Number | 1,500-2,000 | 3,000-4,500 | 2.0-2.3× |
| Operational Lifetime (hours) | 12-18 | 30-45 | 2.5-2.8× |
| Excited State Lifetime (microseconds) | 0.8-1.2 | 1.8-2.5 | 2.2-2.1× |
The implementation of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene derivatives in organic light-emitting diode architectures has yielded significant improvements in device performance, particularly in charge transport balance and electroluminescent efficiency [8] [9].
Charge Transport Properties
The tetrafluorinated biphenyl structure exhibits exceptional bipolar charge transport characteristics, making it an ideal candidate for charge transport layer modification in organic light-emitting diodes. Theoretical studies have demonstrated that fluorination reduces electron reorganization energy from 0.25-0.30 electron volts to 0.15-0.20 electron volts, facilitating more efficient charge hopping mechanisms [10] [11].
The compound's electron mobility has been measured at approximately 10⁻³ square centimeters per volt-second under strong electric fields, representing a significant improvement over non-fluorinated biphenyl analogues which typically exhibit mobilities in the 10⁻⁵ square centimeters per volt-second range [8]. This enhancement is attributed to improved π-π stacking interactions and reduced energetic disorder in the solid state.
Electroluminescent Performance
Organic light-emitting diodes incorporating fluorinated biphenyl derivatives have achieved external quantum efficiencies exceeding 19%, comparable to high-performance phosphorescent systems [9]. The fluorine substituents enable precise tuning of emission wavelengths through systematic modification of the energy gap, allowing for color optimization across the visible spectrum.
Operational Stability and Device Lifetime
Fluorinated organic light-emitting diode materials demonstrate enhanced operational stability under continuous operation. The electron-withdrawing fluorine atoms provide inherent protection against electrochemical degradation, with device lifetimes extended by factors of 1.5-2.0 compared to non-fluorinated systems [12]. This improvement is particularly significant for blue emitters, where operational stability has historically been challenging.
Morphological Considerations
The molecular design of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene promotes favorable thin film morphology through intermolecular fluorine-hydrogen interactions and enhanced π-π stacking. Single crystal X-ray diffraction studies of related fluorinated biphenyl compounds have revealed optimized intermolecular distances of 3.3-3.5 Angstroms, ideal for efficient charge transport [13].
| Device Parameter | Standard OLED | Fluorinated OLED | Performance Gain |
|---|---|---|---|
| External Quantum Efficiency (%) | 12-15 | 18-22 | 1.5-1.7× |
| Power Efficiency (lumens/watt) | 25-35 | 45-65 | 1.8-2.0× |
| Current Efficiency (candela/ampere) | 35-45 | 60-80 | 1.7-1.8× |
| Operating Voltage (volts) | 8-12 | 6-9 | 25-30% reduction |
| Device Lifetime at 1000 cd/m² (hours) | 5,000-8,000 | 12,000-18,000 | 2.4-2.3× |
The incorporation of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene as an electron-withdrawing component in dye-sensitized solar cell sensitizers has demonstrated significant enhancements in photovoltaic performance through improved electron injection dynamics and reduced charge recombination [14] [15].
Electronic Structure Modification
The tetrafluorinated biphenyl moiety functions as a powerful electron-withdrawing group, significantly lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in donor-acceptor dye architectures. This electronic modification enhances the driving force for electron injection from the excited dye into the titanium dioxide conduction band, improving overall photocurrent generation [16] [15].
Studies on fluorinated dye systems have shown that the incorporation of electron-withdrawing fluorine substituents can lower the lowest unoccupied molecular orbital energy by 0.3-0.5 electron volts while maintaining optimal energy level alignment with the titanium dioxide semiconductor [15]. This energy level optimization results in improved electron injection efficiency from 75-80% to 90-95%.
Photovoltaic Performance Enhancement
Dye-sensitized solar cells utilizing fluorinated sensitizers incorporating tetrafluorinated biphenyl components have achieved power conversion efficiencies exceeding 12%, representing significant improvements over conventional systems [14]. The enhanced performance is attributed to several key factors:
Improved light harvesting through extended conjugation and optimized absorption coefficients. The fluorinated systems exhibit molar extinction coefficients of 45,000-55,000 liters per mole-centimeter, compared to 30,000-40,000 liters per mole-centimeter for non-fluorinated analogues [15].
Enhanced electron injection efficiency due to optimal energy level alignment between the dye excited state and the titanium dioxide conduction band. The electron-withdrawing fluorine substituents create a more favorable energetic landscape for charge separation [15].
Recombination Dynamics and Device Stability
The electron-withdrawing characteristics of the tetrafluorinated biphenyl component significantly reduce charge recombination rates in dye-sensitized solar cell devices. Electrochemical impedance spectroscopy studies have revealed that fluorinated systems exhibit charge recombination time constants of 15-25 milliseconds, compared to 8-12 milliseconds for non-fluorinated systems [16].
The enhanced stability of fluorinated dye-sensitized solar cells under operational conditions represents another significant advantage. Devices incorporating fluorinated sensitizers maintain 85-90% of their initial efficiency after 1000 hours of continuous illumination, compared to 70-75% retention for conventional systems [14].
Molecular Design Optimization
The strategic positioning of fluorine atoms in the 2,4-difluorophenyl substituents provides optimal electron-withdrawing effects while minimizing steric hindrance. Computational studies have shown that this substitution pattern achieves the desired electronic modification with minimal impact on molecular planarity, preserving efficient π-conjugation throughout the sensitizer structure [17].
| Solar Cell Parameter | Conventional DSSC | Fluorinated DSSC | Enhancement |
|---|---|---|---|
| Power Conversion Efficiency (%) | 7.5-9.5 | 12.0-14.5 | 1.6-1.8× |
| Short Circuit Current (mA/cm²) | 12-16 | 18-24 | 1.5-1.6× |
| Open Circuit Voltage (mV) | 650-750 | 750-850 | 15-20% increase |
| Fill Factor | 0.65-0.72 | 0.75-0.83 | 15-20% increase |
| Incident Photon-to-Current Efficiency (%) | 65-75 | 85-92 | 1.3-1.4× |
| Device Stability after 1000h (%) | 70-75 | 85-90 | 20-25% improvement |
Mechanistic Insights and Future Directions
The exceptional performance of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene in advanced material science applications stems from the unique electronic properties imparted by the strategic fluorination pattern. The compound's ability to function effectively across photoredox catalysis, organic electronics, and photovoltaic applications demonstrates the versatility and potential of fluorinated biphenyl architectures in next-generation materials design [13] [18].
Recent advances in synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have enabled the efficient preparation of these fluorinated biphenyl compounds with yields ranging from 70-85% [13] [18]. These synthetic improvements, combined with the demonstrated performance advantages, position fluorinated biphenyl derivatives as promising candidates for commercial implementation across multiple advanced material science applications.